![molecular formula C17H24N4O2 B12156926 1-cyclopentyl-N-(3-methoxypropyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12156926.png)
1-cyclopentyl-N-(3-methoxypropyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-cyclopentyl-N-(3-methoxypropyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-N-(3-methoxypropyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps:
Formation of the Pyrazolopyridine Core: The initial step involves the construction of the pyrazolopyridine core. This can be achieved through a cyclization reaction between a suitable pyridine derivative and a hydrazine derivative under acidic or basic conditions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction. This step often requires the use of a cyclopentyl halide and a strong base such as sodium hydride or potassium carbonate.
Attachment of the Methoxypropyl Group: The methoxypropyl group is typically introduced through an alkylation reaction. This involves the reaction of the intermediate compound with 3-methoxypropyl bromide in the presence of a base.
Final Carboxamide Formation: The final step involves the formation of the carboxamide group. This can be achieved through the reaction of the intermediate with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-N-(3-methoxypropyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-cyclopentyl-N-(3-methoxypropyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-N-(3-methoxypropyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-cyclopentyl-N-(3-methoxypropyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: Unique due to its specific substituents and potential biological activity.
6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives: Known for their anticancer and antiangiogenic properties.
Substituted N-phenylpyrazine-2-carboxamides: Evaluated for their anti-tubercular activity.
Uniqueness
This compound stands out due to its specific structural features and the potential for diverse biological activities. Its unique combination of cyclopentyl, methoxypropyl, and pyrazolopyridine moieties contributes to its distinct chemical and biological properties.
Biological Activity
1-Cyclopentyl-N-(3-methoxypropyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, identified by its CAS number 1324085-11-1, is a compound belonging to the class of pyrazolo[3,4-b]pyridines. This class of compounds has garnered attention due to their diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article explores the biological activity of this specific compound through various studies and findings.
- Molecular Formula : C17H24N4O2
- Molecular Weight : 316.3981 g/mol
- Structure : The compound features a unique structure that includes a cyclopentyl group and a pyrazolo[3,4-b]pyridine core.
Biological Activity Overview
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant biological activities, primarily through their interactions with various molecular targets. The following sections summarize key findings regarding the biological activity of this compound.
Anticancer Activity
Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can act as potent inhibitors of cancer cell proliferation. For instance:
- Case Study : A derivative similar to the compound in focus demonstrated an IC50 value of 0.2 nM against TBK1 (TANK-binding kinase 1), which is implicated in various cancers. This suggests that structural modifications can enhance potency against cancer cell lines such as A172 and U87MG .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit signaling pathways associated with inflammation.
- Research Findings : Inhibition of TBK1 signaling pathways was observed in stimulated THP-1 and RAW264.7 cells, indicating the compound's role in modulating immune responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[3,4-b]pyridine derivatives.
- Key Modifications : The introduction of different substituents at various positions on the pyrazolo ring can significantly alter biological activity. For example, variations in the cyclopentyl or methoxypropyl groups can lead to different pharmacological profiles .
Table of Biological Activities and Potencies
Properties
Molecular Formula |
C17H24N4O2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-cyclopentyl-N-(3-methoxypropyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H24N4O2/c1-12-10-14(17(22)18-8-5-9-23-2)15-11-19-21(16(15)20-12)13-6-3-4-7-13/h10-11,13H,3-9H2,1-2H3,(H,18,22) |
InChI Key |
RPXPIIMLLUGVDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)NCCCOC |
Origin of Product |
United States |
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